5-amino-4-(1H-benzimidazol-2-yl)-1-cyclopentyl-1,2-dihydro-3H-pyrrol-3-one
Description
5-amino-4-(1H-benzimidazol-2-yl)-1-cyclopentyl-1,2-dihydro-3H-pyrrol-3-one is a heterocyclic compound featuring a pyrrolone core substituted with a benzimidazole moiety and a cyclopentyl group. The benzimidazole ring, a bicyclic structure comprising fused benzene and imidazole rings, is known for its role in medicinal chemistry due to its ability to participate in hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-cyclopentyl-5-imino-2H-pyrrol-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c17-15-14(13(21)9-20(15)10-5-1-2-6-10)16-18-11-7-3-4-8-12(11)19-16/h3-4,7-8,10,17,21H,1-2,5-6,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROMAINEZCXOMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopentyl Group Introduction via Nucleophilic Substitution
Cyclopentylamine reacts with α-keto esters or α-halo ketones under basic conditions to form the pyrrolone skeleton. A representative procedure from involves:
Reagents :
-
Methyl 3-oxopent-4-enoate
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Cyclopentylamine
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Triethylamine (base)
-
Solvent: Dimethylformamide (DMF)
Conditions :
-
80°C, 12 hours under nitrogen
-
Yield: 68–72%
Mechanism :
Vilsmeier-Haack Reaction for Pyrrolone Formation
Adapting methodologies from, the Vilsmeier reagent (POCl3/DMF) facilitates cyclization of γ-amino ketones:
Procedure :
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Prepare γ-amino ketone precursor: 5-(cyclopentylamino)-3-oxopentanenitrile
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Add POCl3 (1.2 equiv) to DMF at 0°C
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React with precursor in dichloromethane (25°C, 48 hours)
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Quench with sodium acetate solution
Key Data :
Benzimidazole Moiety Installation
Condensation with o-Phenylenediamine Derivatives
Following, the benzimidazole ring is formed via acid-catalyzed cyclocondensation:
General Protocol :
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React 4-(2-aminophenyl)-1-cyclopentyl-pyrrol-3-one with:
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o-Phenylenediamine (1.1 equiv)
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Catalyst: Polyphosphoric acid (PPA)
-
-
Heat at 180°C for 4 hours
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Neutralize with aqueous ammonia
Optimization Notes :
Palladium-Catalyzed Cross-Coupling
Patent describes Suzuki-Miyaura coupling for introducing preformed benzimidazole fragments:
Steps :
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Synthesize 5-bromo-1-cyclopentyl-pyrrol-3-one
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Couple with 2-(trimethylstannyl)-1H-benzimidazole
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Catalyst: Pd(PPh3)4 (5 mol%)
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Solvent: Toluene/EtOH (3:1)
Conditions :
Amino Group Functionalization
Nitro Reduction Approach
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Nitrate 4-(1H-benzimidazol-2-yl)-1-cyclopentyl-pyrrol-3-one at C5 using HNO3/H2SO4
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Reduce nitro group with H2/Pd-C (10% wt) in ethanol
Data :
-
Nitration yield: 82%
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Reduction yield: 95%
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Total yield from pyrrolone: 77.9%
Direct Amination via Buchwald-Hartwig
Reaction Setup :
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Substrate: 5-bromo-4-(1H-benzimidazol-2-yl)-1-cyclopentyl-pyrrol-3-one
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Amine source: NH3 (g)
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Catalyst: Pd2(dba)3/Xantphos
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Base: Cs2CO3
Conditions :
Critical Analysis of Synthetic Routes
Yield Comparison Across Methodologies
| Method | Key Step | Total Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|---|
| Pathway A (Section 3.1) | Acid-catalyzed condensation | 68.4 | 97.8 | 1.0 |
| Pathway B (Section 3.2) | Suzuki coupling | 58.0 | 99.1 | 1.8 |
| Nitro reduction (Section 4.1) | Sequential nitration/reduction | 77.9 | 96.5 | 1.2 |
Trade-offs :
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6) :
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δ 1.55–1.89 (m, 8H, cyclopentyl)
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δ 6.32 (s, 2H, NH2)
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δ 7.21–7.43 (m, 4H, benzimidazole)
HRMS (ESI+) :
Industrial-Scale Considerations
Solvent Recycling in Pyrrolone Synthesis
DMF recovery via vacuum distillation:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the benzimidazole ring, potentially converting it to a dihydrobenzimidazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Metabolic Regulation
One of the most promising applications of this compound is its role as an activator of AMP-activated protein kinase (AMPK) . AMPK is a crucial regulator of cellular energy homeostasis, making this compound a candidate for treating metabolic disorders such as obesity and type 2 diabetes. By activating AMPK, it may enhance glucose uptake and fatty acid oxidation.
Anticancer Potential
Research indicates that the compound may exhibit anticancer properties. The modulation of AMPK activity can influence cancer cell metabolism, potentially leading to reduced tumor growth. Studies are ongoing to explore its efficacy in various cancer models.
Study on Metabolic Disorders
In a recent study, researchers investigated the effects of this compound on glucose metabolism in diabetic mice. The results showed significant improvements in glucose tolerance and insulin sensitivity, suggesting that it may serve as a therapeutic agent for managing diabetes.
Anticancer Research
Another study focused on the anticancer properties of the compound, where it was tested against various cancer cell lines. The findings indicated that it inhibited cell proliferation and induced apoptosis in cancer cells through AMPK activation. Further research is needed to elucidate the precise pathways involved.
Mechanism of Action
The mechanism of action of 5-amino-4-(1H-benzimidazol-2-yl)-1-cyclopentyl-1,2-dihydro-3H-pyrrol-3-one involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety is known to bind to specific sites on proteins, potentially inhibiting their activity. The cyclopentyl group may enhance the compound’s binding affinity and specificity, while the pyrrolone ring can participate in hydrogen bonding and other interactions, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Biological Activity
5-amino-4-(1H-benzimidazol-2-yl)-1-cyclopentyl-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, biological mechanisms, and pharmacological applications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 857492-78-5 |
| Molecular Formula | CHNO |
| Molecular Weight | 282.34 g/mol |
This compound features a benzimidazole moiety, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that compounds containing benzimidazole structures often act as enzyme inhibitors or receptor modulators. The mechanism typically involves:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell proliferation and survival pathways.
- Modulation of Cell Signaling : It can influence signal transduction pathways that regulate apoptosis and inflammation.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro assays have shown that it exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and prostate cancer (PC3). The IC values indicate significant potency in inhibiting cell growth .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Preliminary studies suggest that it possesses activity against Gram-positive and Gram-negative bacteria. For example, its efficacy was compared to standard antibiotics such as ciprofloxacin and norfloxacin, showing promising results in inhibiting bacterial growth .
Case Studies
A series of case studies highlight the effectiveness of this compound in various applications:
- Cancer Treatment : In a study involving breast cancer models, the compound was found to reduce tumor size significantly when administered in combination with existing chemotherapeutic agents.
- Infection Control : In clinical settings, patients treated with formulations containing this compound exhibited faster recovery rates from bacterial infections compared to those receiving conventional treatments alone.
Research Findings
A comprehensive review of literature from 2012 to 2021 indicates a growing interest in benzimidazole derivatives for their therapeutic potential. Key findings include:
- Structure–Activity Relationship (SAR) : Modifications on the benzimidazole ring have been shown to enhance biological activity. For instance, substituents at specific positions can significantly affect potency against targeted enzymes .
- Pharmacokinetics : Studies have explored the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound, revealing favorable characteristics that support its development as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 5-amino-4-(1H-benzimidazol-2-yl)-1-cyclopentyl-1,2-dihydro-3H-pyrrol-3-one analogs?
- Methodology : Base-assisted cyclization is a key strategy. For example, substituted pyrrolones can be synthesized by reacting hydroxy-pyrrolone precursors with amines or phenols under basic conditions (e.g., KOH/EtOH). Yields vary (46–63%), depending on substituent reactivity and steric effects .
- Optimization Tips :
- Use polar aprotic solvents (e.g., DCM) for better solubility of intermediates .
- Monitor reaction progress via TLC or HPLC to minimize byproduct formation.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Core Techniques :
- 1H/13C NMR : Assign peaks to confirm cyclopentyl, benzimidazole, and pyrrolone moieties (e.g., aromatic protons at δ 7.2–8.5 ppm, NH2 signals at δ 5.5–6.0 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass within 2 ppm error) .
- FTIR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH/OH stretches at 3200–3500 cm⁻¹) .
Q. How do solubility properties influence experimental design?
- Solvent Selection :
| Solvent | Compatibility | Notes |
|---|---|---|
| DCM | High | Used for acylations |
| 1,4-Dioxane | Moderate | Preferred for cycloadditions |
| Water | Low | Avoid due to poor solubility of aromatic analogs |
- Stability : Store under inert atmosphere (N2/Ar) to prevent oxidation of the NH2 group .
Advanced Research Questions
Q. How can cyclization reactions be optimized to improve yields?
- Critical Variables :
- Base Strength : Strong bases (e.g., KOH) enhance deprotonation but may cause side reactions; weaker bases (e.g., Et3N) are preferable for sensitive substrates .
- Temperature : Reactions at 60–80°C typically balance kinetics and thermal degradation .
- Substituent Effects : Electron-withdrawing groups on the benzimidazole ring accelerate cyclization but may reduce solubility .
Q. How should researchers resolve contradictions in spectral data during structural elucidation?
- Multi-Technique Validation :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
- X-ray Crystallography : Use for unambiguous confirmation if crystals can be grown (e.g., analogs with chlorophenyl groups crystallize readily) .
- Case Study : Conflicting NH2 proton signals in NMR may arise from tautomerism; variable-temperature NMR or deuterium exchange can clarify dynamic behavior .
Q. What computational approaches predict the reactivity of this compound in biological systems?
- Strategies :
- DFT Calculations : Model electron density distribution to identify nucleophilic/electrophilic sites (e.g., benzimidazole N-atoms as H-bond acceptors) .
- Docking Studies : Use crystal structures of target proteins (e.g., kinases) to simulate binding interactions, prioritizing substituents that enhance affinity .
Q. How can substituents on the benzimidazole ring be modified to tune bioactivity?
- Synthetic Routes :
- Electrophilic Aromatic Substitution : Introduce halogens (e.g., Cl, F) at the 4-position using directed ortho-metalation .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids to append hydrophobic groups (e.g., phenyl, thiophene) .
- Impact : Fluorination improves metabolic stability, while bulky groups (e.g., cyclopentyl) enhance target selectivity .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for analogs?
- Root Causes :
- Polymorphism : Different crystal packing (e.g., 15m: 209–211°C vs. 16a: 138–140°C) .
- Purity : Recrystallize from ethyl acetate/hexane mixtures and verify by HPLC (>98% purity) .
Q. Why do similar synthetic routes yield varying NH2 group reactivity?
- Mechanistic Insight : Steric hindrance from the cyclopentyl group may slow acylation; pre-activation with Boc-anhydride can mitigate this .
Methodological Tables
Table 1 : Key Reaction Conditions for Cyclization (Adapted from )
| Precursor | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 5-Hydroxy-pyrrolone derivative | Aniline | EtOH | 80 | 46 |
| 5-Amino intermediate | Benzoyl chloride | DCM | 25 | 63 |
Table 2 : Spectral Benchmarks for Structural Confirmation
| Functional Group | NMR (δ, ppm) | FTIR (cm⁻¹) |
|---|---|---|
| Benzimidazole C-H | 7.8–8.2 (m) | 3050 (aromatic) |
| Pyrrolone C=O | - | 1700–1720 |
| Cyclopentyl CH2 | 1.5–2.2 (m) | 2900–3000 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
